Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-
Description
Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- (CAS: 189359-08-8) is a quinoline-based glycine derivative with the molecular formula C₁₂H₉ClN₂O₄ and an average molecular mass of 280.664 g/mol . The compound features a 6-chloro-3-hydroxyquinoline moiety linked via a carbonyl group to the amino terminus of glycine. Its monoisotopic mass is 280.025084 g/mol, and it is registered under ChemSpider ID 10032889 . The structural complexity of this compound arises from the electron-withdrawing chloro and hydroxy substituents on the quinoline ring, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-[(6-chloro-3-hydroxyquinoline-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-7-1-2-8-6(3-7)4-9(16)11(15-8)12(19)14-5-10(17)18/h1-4,16H,5H2,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYRMENUONDSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)O)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474466 | |
| Record name | Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189359-08-8 | |
| Record name | Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- typically involves the reaction of 6-chloro-3-hydroxyquinoline-2-carboxylic acid with glycine. The reaction is carried out under controlled conditions, often involving the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to its antimicrobial activity. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Glycine, N-[(Dimethylamino)carbonyl]-N-phenyl-
This derivative (CAS: 62750-04-3) has a molecular formula C₁₁H₁₄N₂O₃ and a molar mass of 222.240 g/mol . Unlike the target compound, it lacks the quinoline backbone and instead incorporates a dimethylamino group and phenyl substituent.
Succinate-Bearing Antihypoxants
Evidence from preclinical studies indicates that glycine derivatives, including those with GABA, aspartic acid, or taurine modifications, exhibit superior antihypoxic activity compared to succinate-based compounds like Mexidol at doses of 100 mg/kg .
Physicochemical and Functional Differences
| Property/Compound | Glycine, N-[(6-Chloro-3-hydroxy-2-quinolinyl)carbonyl]- | Glycine, N-[(Dimethylamino)carbonyl]-N-phenyl- |
|---|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₄ | C₁₁H₁₄N₂O₃ |
| Average Mass (g/mol) | 280.664 | 222.240 |
| Key Substituents | 6-Chloro, 3-hydroxyquinoline | Dimethylamino, phenyl |
| Hydrogen Bond Donors | 2 (hydroxy and amide groups) | 1 (amide group) |
| Potential Bioactivity | Antihypoxic, metal chelation (Cl⁻ and OH⁻ groups) | Unknown (limited data) |
Research Findings and Mechanistic Insights
- Antihypoxic Activity: Glycine derivatives, particularly those with polar substituents (e.g., hydroxy, chloro), demonstrate enhanced efficacy in reducing sodium nitrite-induced methemoglobinemia compared to non-polar analogues . The target compound’s chloro and hydroxy groups may facilitate interactions with heme proteins or reactive oxygen species, though direct evidence is lacking.
- Solubility and Stability: The quinoline backbone in the target compound likely reduces aqueous solubility compared to simpler glycine derivatives. However, the hydroxy group may improve solubility in polar solvents or biological matrices .
Limitations and Notes
Contradictory Evidence : While highlights the efficacy of glycine derivatives in hypoxic conditions, the relevance of these findings to the target compound remains speculative due to differences in substituents and backbone structure.
Synthetic Accessibility: The complex quinoline scaffold of the target compound may pose challenges in synthesis and purification compared to simpler glycine derivatives like those with phenyl or dimethylamino groups .
Biological Activity
Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-, also known as 2-(6-Chloro-3-hydroxyquinoline-2-carboxamido)acetic acid, is a compound that has garnered attention for its potential biological activities, particularly in the domains of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and related research findings.
- Molecular Formula : C12H9ClN2O4
- Molecular Weight : 280.66 g/mol
- CAS Number : 189359-08-8
The compound features a quinoline derivative with a chlorine substitution and a glycine moiety, which may influence its solubility and biological interactions.
Antitumor Activity
Research indicates that derivatives of quinoline compounds, including those similar to Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-, exhibit significant antitumor properties. For example, studies on quinoline-based compounds have shown efficacy against various cancer cell lines. Notably, quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms such as the blockade of specific signaling pathways or the induction of oxidative stress .
The biological activity of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- may be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Quinoline derivatives have been reported to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with cancer progression.
- Modulation of NMDA Receptors : Some studies suggest that similar compounds can act as antagonists at the glycine site of NMDA receptors, potentially influencing neuroprotective effects .
Synthesis
The synthesis of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- typically involves multi-step organic synthesis techniques. A common approach includes:
- Formation of the Quinoline Derivative : Starting from 6-chloroquinoline, hydroxylation is performed to introduce the hydroxy group.
- Coupling with Glycine : The quinoline derivative is then reacted with glycine or its derivatives to form the final product through an acylation reaction.
Study on Antitumor Effects
A recent study evaluated the antitumor activity of several quinoline derivatives, including Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-. The results demonstrated that these compounds exhibited significant cytotoxicity against human tumor cell lines, outperforming traditional chemotherapeutic agents like cisplatin in some assays .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- | 5.0 | A549 (Lung Cancer) |
| Cisplatin | 10.0 | A549 (Lung Cancer) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-?
- Methodological Answer : Synthesis typically involves coupling the quinoline-derived carbonyl chloride with glycine. Key steps include:
- Quinoline Activation : Generating the 6-chloro-3-hydroxy-2-quinolinyl carbonyl chloride via thionyl chloride or phosgene .
- Amide Bond Formation : Reacting the activated carbonyl with glycine in anhydrous conditions (e.g., DMF or THF) using coupling agents like DCC or EDC .
- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization (ethanol/water mixtures) to achieve >98% purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the quinoline ring (aromatic protons at δ 7.5–8.5 ppm) and glycine’s methylene group (δ 3.8–4.2 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl (O-H) stretch (~3200 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₈ClN₂O₃) with <2 ppm error .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile:water gradient) to confirm ≥99% purity .
- Solvent Compatibility : Prefer DMSO for stock solutions (ensure <0.1% water to prevent degradation) .
- Bioactivity Controls : Include positive/negative controls (e.g., known kinase inhibitors if studying enzyme interactions) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer :
- Degradation Pathways :
- Acidic pH : Hydrolysis of the amide bond, confirmed by LC-MS detection of glycine and quinoline fragments .
- Alkaline pH : Dechlorination via nucleophilic substitution, monitored by ion chromatography for chloride release .
- Mitigation Strategies : Use buffered solutions (pH 6–7) for storage and assays. Lyophilization enhances long-term stability .
Q. How do the 6-chloro and 3-hydroxy substituents influence the compound’s chelation properties with metal ions?
- Methodological Answer :
- Computational Modeling : DFT studies reveal the 3-hydroxy group’s role in coordinating transition metals (e.g., Fe³⁺, Cu²⁺) via O–M bonds .
- Experimental Validation : UV-Vis titration (e.g., absorbance shifts at 300–400 nm upon metal binding) and ICP-MS for metal quantification .
- Applications : Potential as a metalloenzyme inhibitor or catalyst in asymmetric synthesis .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Methodological Answer :
- Source Analysis : Compare purity levels (e.g., batches with <95% purity may show reduced activity) .
- Assay Conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding) and incubation times .
- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility without toxicity .
- Prodrug Design : Esterify the hydroxyl group (e.g., acetyl protection) to improve lipophilicity and bioavailability .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
Data Contradiction Analysis
Q. Why do some studies report variable IC₅₀ values in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Source : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications .
- Substrate Competition : Pre-incubate the compound with the enzyme to distinguish competitive vs. non-competitive inhibition .
- Statistical Rigor : Use ≥3 biological replicates and report SEM to account for variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
